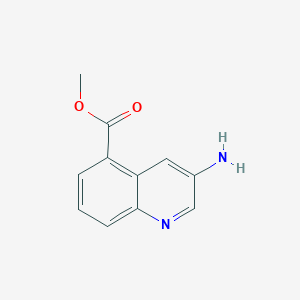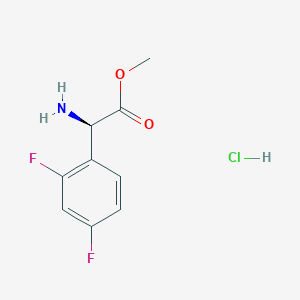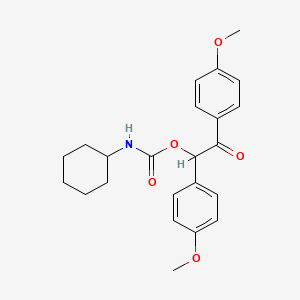
N,N-二丙基乙胺
描述
N,N-Dipropylethylamine is a chemical compound that is related to various research areas, including the synthesis of novel reagents, the development of conducting polymers, and the creation of ligands for biological receptors. While the provided papers do not directly discuss N,N-Dipropylethylamine, they do provide insights into related compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the use of chromophoric reagents for protein sequence analysis , the design of 1-alkyl-2-phenylethylamine derivatives from N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine to discover sigma(1) ligands , and the chemical oxidation of N-alkyl diphenylamines to produce conducting polymers . Additionally, the cyclopolymerization of N,N-dipropargylamines and their ammonium salts has been explored using well-defined initiators .
Molecular Structure Analysis
The molecular structure of compounds related to N,N-Dipropylethylamine has been elucidated using various techniques. For instance, the X-ray crystal structure of a novel long-chain acyclic phosphazene was determined , and the crystal and molecular structures of several N-phenyl and N-methyl-N-p-tolyl derivatives were analyzed . These studies provide valuable information on the geometry and electronic structure of these compounds.
Chemical Reactions Analysis
The chemical reactions involving compounds similar to N,N-Dipropylethylamine include the synthesis of chromophoric reagents for protein sequencing , the formation of conducting polymers through chemical oxidation , and the cyclopolymerization of dipropargylamines . These reactions are crucial for understanding the reactivity and potential applications of N,N-Dipropylethylamine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to N,N-Dipropylethylamine are diverse. Conducting polymers derived from N-alkyl diphenylamines exhibit solubility in organic solvents and show multiple color changes upon electrochemical cycling . The synthesis and SAR of 1-alkyl-2-phenylethylamine derivatives reveal the importance of the alkyl group on the aminic nitrogen for sigma(1) receptor affinity . Furthermore, the crystal structure of C, N-{2-[(dimethylamino)methyl]phenyl} diphenyltin bromide provides insights into the coordination geometry of tin in organotin compounds .
科学研究应用
多巴胺受体激动剂
N,N-二丙基乙胺衍生物因其作为多巴胺D(2)受体激动剂的潜力而受到研究。基于N,N-二丙基乙胺结构的NBF-203和NBF-234等化合物研究表明,它们在多巴胺D(2)受体上的内在功效不同。此类化合物对于开发抗精神病或抗帕金森药物可能具有重要意义(Ahlenius等人,2000)。
合成药物分析
N,N-二丙基乙胺的结构是二苯甲基哌啶及其类似物等某些合成药物的基础。研究重点是这些化合物的合成、表征和区分,这对于识别在线以“研究化学品”出售的物质非常重要(Wallach等人,2015)。
中枢多巴胺受体刺激活性
N,N-二丙基乙胺及其衍生物已被测试其多巴胺受体刺激活性。例如,O,O'-二正戊酰基-N,N-二丙基多巴胺在这方面显示出显着的活性。此类研究对于理解潜在治疗剂的药理学特征至关重要(Wikström等人,1978)。
脑受体的选择性配体
已发现源自N,N-二丙基乙胺的NE-100等化合物选择性地与大脑中的σ1结合位点结合。此类研究对于理解和潜在靶向特定脑受体以用于治疗目的具有重要意义(Chaki等人,1994)。
部分多巴胺受体激动剂的开发
已经开发出一系列2-(4-氨基苯基)-N,N-二丙基乙胺衍生物作为部分多巴胺受体激动剂。它们不同程度的内在活性为设计具有特定多巴胺受体靶向特性的药物提供了见解(Florvall等人,1996)。
类似物的多巴胺能作用
研究还集中于源自N,N-二丙基乙胺的各种羟基化多巴胺类似物的多巴胺能作用。了解这些作用有助于开发新的治疗剂(Sumners等人,1981)。
热力学性质
对包括N,N-二丙基乙胺衍生物在内的化合物的热力学性质和理想气体形成焓的研究增强了我们对其物理和化学行为的理解(Steele等人,1997)。
苦味酸的选择性检测
N,N-二丙基乙胺修饰的咪唑硼酸盐已被研究用于苦味酸的选择性检测,证明了该化合物在传感和检测技术中的潜力(Dhanunjayarao等人,2016)。
聚合研究
N,N-二丙基乙胺已被用于各种化合物的聚合中,显示了其在材料科学应用中的多功能性(Vygodskii等人,2008)。
安全和危害
N,N-Dipropylethylamine is highly flammable and causes eye and skin burns . It also causes digestive and respiratory tract burns . In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes . If swallowed, do NOT induce vomiting . If inhaled, remove to fresh air .
作用机制
Target of Action
N,N-Dipropylethylamine, also known as Hünig’s base, is a tertiary amine . It primarily targets electrophiles, particularly protons . The central nitrogen atom in the compound has a lone pair of electrons that can react with these electrophiles .
Mode of Action
The mode of action of N,N-Dipropylethylamine involves interaction with its targets through its lone pair of electrons. The three alkyl groups on the nitrogen atom create steric hindrance, so only small electrophiles such as protons can react with the nitrogen lone pair . It acts as a non-nucleophilic base, commonly employed for substitution reactions .
Biochemical Pathways
N,N-Dipropylethylamine is commonly used in organic chemistry as a proton scavenger . It is also used as the hindered base in amide coupling reactions between a carboxylic acid (typically activated, for example, as an acid chloride) and a nucleophilic amine . It acts as an activator for chiral iridium N, P ligand complexes, which can be utilized in the hydrogenation of α, β-unsaturated nitriles .
Pharmacokinetics
It is known that the compound has low solubility in water, which makes it very easily recovered in commercial processes . This property could potentially impact its bioavailability.
Result of Action
The result of N,N-Dipropylethylamine’s action is primarily the scavenging of protons and facilitation of substitution reactions . This can lead to the formation of new compounds in organic chemistry reactions. The compound’s action as a base in amide coupling reactions can lead to the formation of amides .
Action Environment
The action, efficacy, and stability of N,N-Dipropylethylamine can be influenced by various environmental factors. For instance, its low solubility in water can affect its recovery in commercial processes . Additionally, the compound’s reactivity with electrophiles can be influenced by the presence of other compounds in the reaction environment.
属性
IUPAC Name |
N-ethyl-N-propylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-4-7-9(6-3)8-5-2/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCCTMBMQUCLSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871318 | |
| Record name | Ethyl di-n-propyl amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20634-92-8 | |
| Record name | Ethyldi-n-propyl amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020634928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl di-n-propyl amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dipropylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do N,N-dipropylethylamine derivatives interact with dopamine receptors?
A: Research indicates that N,N-dipropylethylamine serves as a core structure for developing compounds that target dopamine receptors. Specifically, derivatives like 2-(3-hydroxyphenyl)-N,N-dipropylethylamine [] and 2-(4-aminophenyl)-N,N-dipropylethylamine [] have been explored for their interactions with these receptors. While the exact binding mechanisms may vary depending on the specific substituents on the phenyl ring, these compounds generally exhibit agonist or partial agonist activity at dopamine receptors. This means they can mimic or partially mimic the effects of dopamine, a crucial neurotransmitter involved in various brain functions, including motor control, reward, and motivation.
Q2: Can you elaborate on the structure-activity relationship (SAR) observed in N,N-dipropylethylamine derivatives targeting dopamine receptors?
A: Studies have revealed intriguing SAR trends within this class of compounds. For instance, adding a pivaloyl group to the hydroxyl group of 2-(3-hydroxyphenyl)-N,N-dipropylethylamine, forming 2-(3-pivaloyloxyphenyl)-N,N-dipropylethylamine, led to a decrease in dopamine receptor-stimulating activity []. This suggests that the free hydroxyl group might be crucial for optimal interaction with the receptor.
Q3: Beyond dopamine receptor interactions, has N,N-dipropylethylamine been explored in other chemical contexts?
A: Interestingly, N,N-dipropylethylamine has been utilized in the synthesis and study of organometallic compounds. One example involves its incorporation into a tricarbonylchromium complex, specifically tricarbonyl[2-(2-methoxyphenyl)-N,N-dipropylethylamine]chromium []. This complex exhibited interesting reactivity, undergoing demethoxylation upon treatment with lithium aluminum hydride (LiAlH4). This highlights the versatility of N,N-dipropylethylamine as a building block in various chemical reactions and its potential to influence the reactivity of metal complexes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride](/img/structure/B3028357.png)






![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B3028369.png)

![2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt](/img/structure/B3028373.png)



